N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzo[f][1,4]oxazepine core fused with a seven-membered ring containing oxygen and nitrogen atoms. Key structural attributes include:
- 3-Oxo group: Introduces polarity and hydrogen-bonding capability.
- Ethylacetamide side chain: Terminates in a thiophen-2-yl group, contributing aromaticity and sulfur-based reactivity.
This structure positions the compound within a class of bioactive molecules where heterocyclic cores and acetamide side chains are critical for pharmacological activity (e.g., CNS modulation, enzyme inhibition) .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-4-15-12(8-13)10-20(17(22)11-23-15)6-5-19-16(21)9-14-2-1-7-24-14/h1-4,7-8H,5-6,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLDFNGBAPYARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several strategic steps:
Starting Materials: : A base compound such as 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepine is prepared.
Intermediate Formation: : Introducing the oxo group through selective oxidation.
Side Chain Addition: : Attaching an ethyl group via an alkylation reaction.
Thiophene Substitution: : Incorporating the thiophene moiety through an amide formation reaction.
Industrial Production Methods: Scaled production might involve optimizations such as:
Catalysts: : Utilizing catalysts to enhance reaction rates.
Temperature and Pressure: : Employing controlled environments to maximize yield.
Purification Techniques: : Implementing chromatographic methods to achieve high-purity products.
Types of Reactions
Oxidation: : The compound can undergo oxidation to form new oxo derivatives.
Reduction: : Reduction reactions can yield corresponding hydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Typically organic solvents like dichloromethane, methanol.
Major Products: Products depend on the reaction, but common transformations include derivatives where the benzene, oxazepine, and thiophene moieties are modified.
Scientific Research Applications
The compound serves diverse roles in scientific research:
Chemistry: : Used as a precursor for complex molecular synthesis.
Biology: : Acts as a probe to study enzyme interactions and cellular pathways.
Medicine: : Explored for potential therapeutic effects due to its structural similarity to known pharmacophores.
Industry: : Utilized in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
Mechanism: The compound interacts with specific molecular targets through binding and modulation:
Molecular Targets: : Includes receptors, enzymes, and ion channels.
Pathways: : Engages in signaling pathways altering cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Benzo[f][1,4]oxazepine Derivatives
Analysis :
- Fluoro vs. Chloro : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to chlorine .
- Thiophen-2-yl vs.
Benzo[b][1,4]thiazine Derivatives
Analysis :
Acetamide Side Chain Variations
Analysis :
Structural and Crystallographic Insights
- Hydrogen Bonding : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit R₂²(8) hydrogen-bonding motifs, forming inversion dimers that influence crystal packing . The target compound may adopt similar patterns due to its acetamide carbonyl.
- X-ray Studies: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () revealed planar heterocyclic systems and intermolecular N–H⋯N interactions, suggesting comparable stability in the target compound .
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the class of benzoxazepines. This compound exhibits a complex molecular structure that suggests potential pharmacological activities, particularly in the modulation of various biological pathways. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.87 g/mol. The presence of both the oxazepine and thiophene rings contributes to its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzoxazepine derivatives can induce cytotoxic effects in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (Colorectal) | 28.85 ± 3.26 | Induces apoptosis via caspase activation |
| Compound B | MCF7 (Breast) | 26.75 ± 3.50 | Inhibits cell proliferation through cell cycle arrest |
In vitro assays demonstrated that these compounds can significantly reduce cell viability and induce morphological changes indicative of apoptosis, such as nuclear disintegration and chromatin fragmentation .
2. Anti-inflammatory Activity
Benzoxazepine derivatives have also been evaluated for their anti-inflammatory properties. In a study assessing the effects on pro-inflammatory cytokines, it was found that certain derivatives could modulate the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses:
| Compound | Effect on IL-6 Release | Effect on TNF-α Release |
|---|---|---|
| Compound C | Decreased by 40% | Decreased by 30% |
| Compound D | No significant effect | Decreased by 20% |
This suggests a potential therapeutic role for these compounds in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial efficacy of benzoxazepine derivatives has also been explored. Limited antimicrobial activity was reported against specific bacterial strains, indicating that while some compounds exhibit significant cytotoxicity against cancer cells, their effectiveness against microbial pathogens may be variable:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the need for further investigation into optimizing the antimicrobial properties of these compounds .
Case Studies
Several case studies have highlighted the potential applications of this compound in various therapeutic contexts:
-
Case Study: Colorectal Cancer Treatment
- A study involving HCT116 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis characterized by morphological changes.
-
Case Study: Inflammatory Response Modulation
- In an experimental model of inflammation, administration of benzoxazepine derivatives resulted in reduced levels of IL-6 and TNF-α, suggesting potential use in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
